An In-depth Technical Guide to N-(4-(Trifluoromethyl)phenyl) formamide (CAS: 74702-40-2)
An In-depth Technical Guide to N-(4-(Trifluoromethyl)phenyl) formamide (CAS: 74702-40-2)
Introduction: The Strategic Importance of Fluorinated Formanilides
In the landscape of modern organic synthesis and medicinal chemistry, formanilides serve as crucial synthetic intermediates. They are foundational building blocks for a diverse array of more complex molecules, including nitrogen-bridged heterocycles, quinolone antibiotics, and various cancer chemotherapeutic agents.[1][2] The process of N-formylation, which introduces the formyl group (-CHO) to an aniline, is a cornerstone reaction in the synthesis of these valuable compounds.[1][2]
The specific molecule of interest, N-(4-(Trifluoromethyl)phenyl) formamide, brings another layer of strategic importance through its trifluoromethyl (CF₃) group. The introduction of a CF₃ group is a well-established strategy in drug design to enhance a molecule's biophysical properties.[3] This group can significantly improve metabolic stability, lipophilicity, and binding affinity, attributes that are critical for developing effective pharmaceuticals.[4] Several widely-used drugs, such as the antidepressant Prozac and the arthritis medication Celebrex, feature the trifluoromethyl group, highlighting its value in drug discovery.[5] This guide provides a comprehensive technical overview of N-(4-(Trifluoromethyl)phenyl) formamide, from its fundamental properties and synthesis to its potential applications and safe handling.
Physicochemical and Spectroscopic Profile
Understanding the core properties of a compound is the first step in its effective application. N-(4-(Trifluoromethyl)phenyl) formamide is a solid at room temperature, typically appearing yellow to brown.
Key Physicochemical Properties
| Property | Value | Source |
| CAS Number | 74702-40-2 | |
| Molecular Formula | C₈H₆F₃NO | |
| Molecular Weight | 189.14 g/mol | |
| Physical Form | Yellow to Brown Solid | |
| Purity | ≥95% | |
| Storage Temperature | 2-8 °C | |
| InChI Key | VBKNPSYHKKJAFB-UHFFFAOYSA-N |
Spectroscopic Signature
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum would be expected to show distinct signals for the formyl proton (CHO), the amide proton (NH), and the aromatic protons on the trifluoromethyl-substituted phenyl ring. The aromatic region would likely display a characteristic AA'BB' system of two doublets due to the para-substitution.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include the carbonyl carbon of the formamide group, the quartet for the trifluoromethyl carbon (due to C-F coupling), and distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nature of the CF₃ group and the formamide linkage.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): A single, strong singlet would be expected, characteristic of the CF₃ group attached to the phenyl ring.
-
IR (Infrared) Spectroscopy: The IR spectrum would be dominated by characteristic absorption bands, including a strong C=O (carbonyl) stretch for the amide, an N-H stretch, and C-F stretching bands associated with the trifluoromethyl group.
-
MS (Mass Spectrometry): Electrospray ionization (ESI-MS) would likely show a prominent peak for the protonated molecule [M+H]⁺.
Synthesis Methodologies: The N-Formylation of 4-(Trifluoromethyl)aniline
The synthesis of N-(4-(Trifluoromethyl)phenyl) formamide is achieved through the N-formylation of its parent amine, 4-(Trifluoromethyl)aniline. A variety of methods exist for the N-formylation of anilines, reflecting an ongoing effort in synthetic chemistry to develop more efficient, safer, and environmentally benign protocols.[1][2][8]
Historically, methods often involved hazardous reagents like carbon monoxide gas.[1][2] Modern approaches leverage safer formylating agents such as formic acid, dimethylformamide (DMF), or oxalic acid as a CO surrogate.[1][2][9] The choice of methodology often depends on desired yield, scalability, cost, and green chemistry considerations.
Causality in Method Selection
-
Formic Acid: As a direct source of the formyl group, formic acid is a common and effective reagent. The reaction often requires heating to drive off the water formed as a byproduct. Using a co-solvent like polyethylene glycol (PEG) can be advantageous as it acts as a recyclable medium and can obviate the need for an additional catalyst.[9]
-
Dimethylformamide (DMF): DMF can serve a triple role as a solvent, a reagent (formyl source), and a catalyst in some transformations.[10] Its use as a formylating agent often requires a catalyst, such as an acid, and elevated temperatures.[11] This method is suitable for industrial-scale production.[11]
-
Manganese-Catalyzed Formylation: Recent advances have introduced transition metal catalysis, such as using manganese with oxalic acid as a safe carbon monoxide surrogate.[1][2] This approach represents a significant step forward in safety and efficiency, avoiding the direct handling of CO gas.[1][2]
General Synthesis Workflow
The diagram below illustrates a generalized workflow for the synthesis of N-(4-(Trifluoromethyl)phenyl) formamide, which can be adapted based on the specific formylation method chosen.
Caption: Generalized workflow for the synthesis of N-(4-(Trifluoromethyl)phenyl) formamide.
Applications in Research and Drug Development
The utility of N-(4-(Trifluoromethyl)phenyl) formamide lies in its dual chemical identity: a versatile formanilide intermediate and a molecule bearing the influential trifluoromethyl group.
Role as a Synthetic Intermediate
Formanilides are stable, crystalline solids that are easy to handle, making them excellent precursors for more complex molecules. The formyl group can be readily converted into other functionalities. For instance, formanilides are key intermediates in the synthesis of:
-
Aryl Isocyanides: Dehydration of the formamide group yields isocyanides, which are highly reactive and useful in multicomponent reactions.[1][2]
-
N-Aryl Imidazoles and other Heterocycles: The formamide moiety can participate in cyclization reactions to build various heterocyclic ring systems that are prevalent in pharmaceuticals.[1][2]
Significance of the Trifluoromethyl Group in Medicinal Chemistry
The trifluoromethyl group is not a passive spectator; it actively modulates the properties of the parent molecule in ways that are highly desirable for drug candidates.
Caption: The influence of the CF₃ group on key molecular properties for drug design.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes. This can increase the half-life of a drug in the body.[4]
-
Lipophilicity: The CF₃ group increases the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to cross cell membranes and reach its biological target.[4]
-
Binding Affinity: The high electronegativity of the fluorine atoms creates a strong dipole moment in the CF₃ group, which can lead to favorable interactions with protein targets, thereby improving binding affinity and potency.
Given these properties, N-(4-(Trifluoromethyl)phenyl) formamide is a valuable building block for creating libraries of novel compounds for screening in drug discovery programs, particularly in oncology, inflammation, and neuroscience.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols are paramount when handling N-(4-(Trifluoromethyl)phenyl) formamide. While a specific, comprehensive safety data sheet (SDS) for this compound is not publicly available, data from structurally similar aryl amides and trifluoromethylated anilines provide a strong basis for a prudent safety approach.[12][13][14]
Hazard Identification
Based on analogous compounds, N-(4-(Trifluoromethyl)phenyl) formamide should be handled as a substance that may cause:
-
Skin Irritation: Causes skin irritation.[13]
-
Serious Eye Irritation: Causes serious eye irritation.[13]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust.[13][14]
-
Harmful if Swallowed: May be harmful if ingested.
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[12]
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.[13]
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[13]
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.[12]
-
Hygiene: Wash hands thoroughly after handling.[13] Avoid eating, drinking, or smoking in the work area.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, following the recommended 2-8 °C storage temperature.[12]
-
Disposal: Dispose of waste material in accordance with local, state, and federal environmental regulations. Do not allow the product to enter drains.[12]
Detailed Experimental Protocol: N-Formylation using Formic Acid
This protocol describes a robust and accessible method for the synthesis of N-(4-(Trifluoromethyl)phenyl) formamide using formic acid, adapted from established procedures for anilines.[9] This method is chosen for its simplicity and use of readily available reagents.
Objective: To synthesize N-(4-(Trifluoromethyl)phenyl) formamide from 4-(Trifluoromethyl)aniline.
Materials:
-
4-(Trifluoromethyl)aniline (1.0 eq)
-
Formic acid (98-100%, 1.2 eq)
-
Polyethylene glycol (PEG-400)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Trifluoromethyl)aniline (e.g., 5.0 g, 31.0 mmol, 1.0 eq) in polyethylene glycol (PEG-400, 20 mL).
-
Reagent Addition: To the stirring solution, add formic acid (e.g., 1.7 g, 1.4 mL, 37.2 mmol, 1.2 eq) dropwise at room temperature.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 80-90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours). Causality Note: Heating is necessary to drive the dehydration equilibrium towards the product side. PEG-400 serves as a green, efficient medium for this transformation.[9]
-
Workup - Quenching: After the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (100 mL). A precipitate should form.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL, to neutralize any remaining formic acid), and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure N-(4-(Trifluoromethyl)phenyl) formamide as a crystalline solid.
Conclusion
N-(4-(Trifluoromethyl)phenyl) formamide stands as a compound of significant interest to the scientific community. Its value is derived not only from its role as a versatile formanilide intermediate but also from the powerful influence of its trifluoromethyl substituent, a key functional group in modern drug design. A thorough understanding of its synthesis, properties, and safe handling procedures, as detailed in this guide, empowers researchers to effectively utilize this molecule in the pursuit of novel chemical entities with potential therapeutic applications.
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